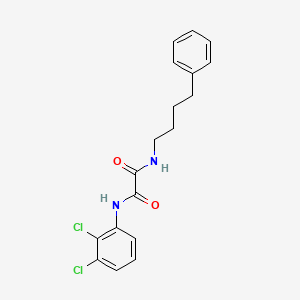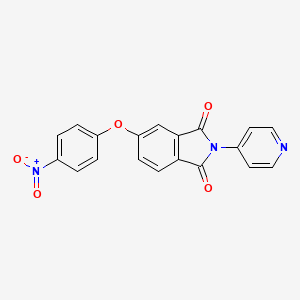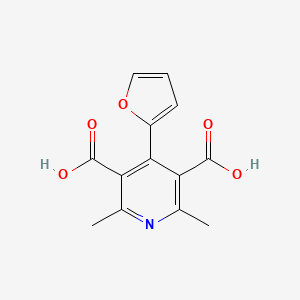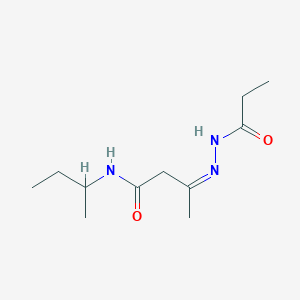![molecular formula C43H28N4O15 B11555215 4,4'-[(5-{[(4-Nitrophenyl)carbonyl]amino}benzene-1,3-diyl)bis(carbonyliminobenzene-4,1-diyloxy)]dibenzene-1,2-dicarboxylic acid](/img/structure/B11555215.png)
4,4'-[(5-{[(4-Nitrophenyl)carbonyl]amino}benzene-1,3-diyl)bis(carbonyliminobenzene-4,1-diyloxy)]dibenzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-{[4-(3,4-DICARBOXYPHENOXY)PHENYL]CARBAMOYL}-5-(4-NITROBENZAMIDO)BENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID is a complex organic compound characterized by its multiple carboxylic acid and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-{[4-(3,4-DICARBOXYPHENOXY)PHENYL]CARBAMOYL}-5-(4-NITROBENZAMIDO)BENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dicarboxyphenoxybenzene with various aromatic diamines under controlled conditions. The reaction conditions often include the use of solvents like N-methyl pyrrolidone (NMP) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-{[4-(3,4-DICARBOXYPHENOXY)PHENYL]CARBAMOYL}-5-(4-NITROBENZAMIDO)BENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
4-[4-(3-{[4-(3,4-DICARBOXYPHENOXY)PHENYL]CARBAMOYL}-5-(4-NITROBENZAMIDO)BENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4-[4-(3-{[4-(3,4-DICARBOXYPHENOXY)PHENYL]CARBAMOYL}-5-(4-NITROBENZAMIDO)BENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID involves its interaction with molecular targets and pathways. The compound’s multiple functional groups allow it to engage in various biochemical interactions, potentially inhibiting or activating specific enzymes and receptors. These interactions can lead to changes in cellular processes and pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane: A related compound with similar structural features and applications.
3,5-Bis(3,4-dicarboxyphenoxy)benzoic acid: Another compound with comparable chemical properties and uses.
Uniqueness
4-[4-(3-{[4-(3,4-DICARBOXYPHENOXY)PHENYL]CARBAMOYL}-5-(4-NITROBENZAMIDO)BENZAMIDO)PHENOXY]BENZENE-1,2-DICARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in various scientific fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C43H28N4O15 |
|---|---|
Molecular Weight |
840.7 g/mol |
IUPAC Name |
4-[4-[[3-[[4-(3,4-dicarboxyphenoxy)phenyl]carbamoyl]-5-[(4-nitrobenzoyl)amino]benzoyl]amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C43H28N4O15/c48-37(22-1-7-28(8-2-22)47(59)60)46-27-18-23(38(49)44-25-3-9-29(10-4-25)61-31-13-15-33(40(51)52)35(20-31)42(55)56)17-24(19-27)39(50)45-26-5-11-30(12-6-26)62-32-14-16-34(41(53)54)36(21-32)43(57)58/h1-21H,(H,44,49)(H,45,50)(H,46,48)(H,51,52)(H,53,54)(H,55,56)(H,57,58) |
InChI Key |
CRSWKLQWDJUVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC(=C(C=C4)C(=O)O)C(=O)O)C(=O)NC5=CC=C(C=C5)OC6=CC(=C(C=C6)C(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11555151.png)

![2,2-bis(4-methylphenyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]cyclopropanecarbohydrazide](/img/structure/B11555166.png)
![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide](/img/structure/B11555168.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11555174.png)
![2-(2,6-Dibromo-4-methoxyphenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11555177.png)

![N-[4-(pentyloxy)phenyl]octadecanamide](/img/structure/B11555181.png)

![2-(2,6-dimethylphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11555188.png)

![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11555194.png)
![N'~1~-{(E,2E)-2-methyl-3-[4-((E)-2-methyl-3-{(E)-2-[2-(2-naphthylamino)acetyl]hydrazono}-1-propenyl)phenyl]-2-propenylidene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B11555197.png)

